molecular formula C12H22N2O2S B2687004 N-[1-(Cyclopropylmethyl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415525-86-7

N-[1-(Cyclopropylmethyl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B2687004
CAS No.: 2415525-86-7
M. Wt: 258.38
InChI Key: FEPDJJSTNHGRIK-UHFFFAOYSA-N
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Description

N-[1-(Cyclopropylmethyl)piperidin-4-yl]cyclopropanesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a cyclopropylmethyl group attached to the nitrogen atom of a piperidin-4-yl ring, which is further connected to a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(Cyclopropylmethyl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the formation of the piperidin-4-yl core. One common approach is the reaction of cyclopropylmethylamine with a suitable piperidine derivative under controlled conditions. The resulting intermediate is then treated with cyclopropanesulfonyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[1-(Cyclopropylmethyl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(Cyclopropylmethyl)piperidin-4-yl]cyclopropanesulfonamide has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a tool in biological studies to understand enzyme mechanisms or receptor interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: The compound can be utilized in the production of specialty chemicals or as an intermediate in industrial processes.

Mechanism of Action

N-[1-(Cyclopropylmethyl)piperidin-4-yl]cyclopropanesulfonamide can be compared with other similar compounds, such as N-[1-(Cyclopropylmethyl)piperidin-3-yl]cyclopropanesulfonamide. While both compounds share structural similarities, their differences in the position of the cyclopropylmethyl group and the piperidine ring may result in distinct biological activities and applications.

Comparison with Similar Compounds

  • N-[1-(Cyclopropylmethyl)piperidin-3-yl]cyclopropanesulfonamide

  • Other piperidine derivatives with varying substituents

Properties

IUPAC Name

N-[1-(cyclopropylmethyl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S/c15-17(16,12-3-4-12)13-11-5-7-14(8-6-11)9-10-1-2-10/h10-13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPDJJSTNHGRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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